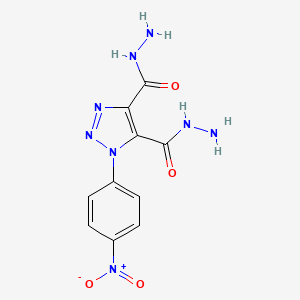
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H16F2N2O3S and its molecular weight is 330.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Synthesis
Research in the area of plant biomass conversion into valuable chemicals has highlighted the importance of furan derivatives, including furan-based compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for producing a wide range of monomers and polymers, offering sustainable alternatives to non-renewable hydrocarbon sources. The synthesis and application of such furan derivatives in creating new generation polymers and functional materials signify a significant shift towards green chemistry and materials science. This research underscores the potential of furan derivatives in replacing conventional petrochemicals in various industrial applications, thereby contributing to the development of environmentally friendly materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuel Development
The exploration of furan-based compounds extends to the domain of biofuels, where 2,5-Dimethylfuran (DMF) has been identified as a promising biofuel for spark ignition engines. DMF, derived from renewable lignocellulosic biomass, offers an eco-friendly alternative to traditional fossil fuels. It exhibits advantageous properties such as high energy density and environmental benefits. Comprehensive reviews and analyses have been conducted on DMF's synthesis, its spray and flame characteristics, and its performance in comparison to conventional fuels like gasoline and ethanol. These studies highlight DMF's potential in reducing the reliance on fossil fuels and mitigating the environmental impacts of transportation, positioning it as a viable candidate for future energy solutions (Hoang, Nižetić, & Ölçer, 2021).
Environmental and Health Safety Studies
Concerns regarding the environmental and health impacts of various chemicals have led to investigations into their occurrence, fate, and toxicity. Novel brominated flame retardants, including certain furan derivatives, have been scrutinized for their presence in indoor air, dust, consumer goods, and food. These studies aim to understand the environmental persistence and potential health risks associated with these compounds. The findings contribute to the formulation of safer chemical regulations and the development of less hazardous alternatives for industrial and consumer applications (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-18(2)12(13-4-3-7-21-13)9-17-22(19,20)14-6-5-10(15)8-11(14)16/h3-8,12,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWGDMDSHIBLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=C(C=C1)F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2535022.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2535024.png)


![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)

![2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2535031.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)
![(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2535038.png)


